2-(Azidomethyl)-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H4N4S |
|---|---|
Molecular Weight |
140.17 g/mol |
IUPAC Name |
2-(azidomethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H4N4S/c5-8-7-3-4-6-1-2-9-4/h1-2H,3H2 |
InChI Key |
PZFOOCWPEJDVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CN=[N+]=[N-] |
Origin of Product |
United States |
Copper I Salts Cui :alternatively, a Copper I Salt, Most Commonly Copper I Iodide Cui , Can Be Used Directly.organic Chemistry.orgmdpi.comthis Approach Eliminates the Need for a Reducing Agent. These Reactions Are Typically Run in Organic Solvents Such As Acetonitrile, Thf, or with Additives Like Triethylamine or N,n Diisopropylethylamine Dipea .fu Berlin.deunits.itthe Addition of Amine Bases or Specialized Ligands Can Accelerate the Reaction and Stabilize the Cu I Catalyst.nih.govnih.govfor Instance, Tris 1 Benzyl 1h 1,2,3 Triazol 4 Yl Methyl Amine Tbta is a Well Known Ligand Used to Protect the Cu I from Oxidation and Improve Reaction Efficiency, Particularly in Complex Chemical Environments.nih.govfu Berlin.de
Thiazole Ring Reactivity and Functionalization
The thiazole ring is an aromatic heterocycle with distinct sites of reactivity, allowing for a variety of functionalization methods. wikipedia.org
Electrophilic Substitution Reactions on the Thiazole Core
The electron distribution in the thiazole ring dictates the position of electrophilic attack. The C5 position is generally the most electron-rich and thus the primary site for electrophilic substitution. wikipedia.orgpharmaguideline.com The C2 position is electron-deficient, and the C4 position is nearly neutral. pharmaguideline.com Therefore, reactions such as halogenation and sulfonation typically occur at the C5 position, provided it is unsubstituted. pharmaguideline.com For this compound, with the C2 position occupied, electrophilic substitution would be predicted to occur at C5. Efficient halogenation of thiazole derivatives, for instance, can be achieved using copper(I) or copper(II) halides. nih.gov
C-H Activation and Direct Arylation Methodologies
Direct C-H activation has emerged as a powerful tool for the functionalization of heterocycles, including thiazoles. researchgate.netchemrxiv.org This approach avoids the need for pre-functionalized starting materials. Palladium and nickel catalysts are commonly employed for the direct arylation of thiazoles. researchgate.netchemrxiv.org
Studies on thiazole derivatives have shown that C-H arylation can be directed to specific positions. For example, palladium-catalyzed reactions often favor arylation at the 2-position of the thiazole ring. researchgate.net However, in the case of 2-substituted thiazoles like this compound, the reaction would target the C-H bonds at the C4 or C5 positions. Recent research has demonstrated that nickel(II) complexes can effectively catalyze the direct C5-H bond arylation of thiazole derivatives. chemrxiv.org Furthermore, by switching transition metal catalysts, such as from palladium to copper, the selectivity of direct arylation on related heterocyclic systems like imidazo[2,1-b]thiazole (B1210989) can be shifted from C5 to other positions. nih.govnih.gov
Table 2: Regioselectivity in Direct Arylation of Thiazole Systems
| Catalyst System | Preferred Position of Arylation | Reference |
|---|---|---|
| Palladium/Copper | C2 (on unsubstituted thiazole) | researchgate.net |
| Nickel(II) Complex | C5 | chemrxiv.org |
| Palladium vs. Copper | Switchable (e.g., C5 vs. C2/C3) | nih.govnih.gov |
Metalation and Halogen Dance Transformations
Metalation, typically using strong bases like organolithium reagents, is a common strategy for functionalizing the thiazole ring. Deprotonation most readily occurs at the C2 position due to its higher acidity. wikipedia.orgpharmaguideline.com For this compound, this position is already substituted.
The "halogen dance" is a base-catalyzed halogen migration that allows for functionalization at positions that are otherwise difficult to access. growingscience.comclockss.org This reaction has been observed in various thiazole derivatives. growingscience.com For example, in a 2-bromo-5-substituted thiazole, treatment with lithium diisopropylamide (LDA) can induce bromine migration to the C4 position, which can then be trapped by an electrophile. growingscience.com This methodology could potentially be applied to a halogenated derivative of this compound to achieve functionalization at the C4 position.
Reactions Involving the Sulfur and Nitrogen Heteroatoms
The nitrogen atom at the 3-position of the thiazole ring possesses a lone pair of electrons and can act as a nucleophile. It is readily protonated and can be alkylated to form thiazolium salts. pharmaguideline.com These thiazolium salts are important as catalysts in various organic reactions. wikipedia.org The sulfur atom in the thiazole ring contributes to the aromaticity of the system and is generally less reactive. researchgate.net However, it can be oxidized under certain conditions to form a non-aromatic sulfoxide (B87167) or sulfone. wikipedia.org
Intramolecular Rearrangements and Dimerization Pathways
The reactivity of this compound is dominated by the azide functional group. The primary intramolecular transformations involve either the concerted loss of dinitrogen gas (N₂) upon thermolysis or photolysis to generate a highly reactive nitrene intermediate, or intramolecular cycloadditions if a suitable unsaturated moiety is present elsewhere in the molecule.
Intramolecular 1,3-dipolar cycloaddition is a significant pathway for azides. researchgate.net In the case of this compound, this would require the presence of a dipolarophile, such as an alkene or alkyne, on a substituent attached to the thiazole ring. The reaction would proceed via a transition state leading to a fused heterocyclic system. For instance, azido (B1232118) enones are known to undergo this type of intramolecular cycloaddition smoothly upon heating. researchgate.net
In the absence of a suitable internal trapping group, the azide can undergo thermal or photochemical decomposition to form a nitrene. This nitrene intermediate can then undergo several rapid intramolecular reactions, including C-H bond insertion to form new ring structures.
Dimerization pathways for this compound itself are not extensively documented. However, dimerization can occur through the reaction of the nitrene intermediate. While thiazole moieties can participate in various transformations and dimerizations, the most probable dimerization route for this specific compound would stem from the intermolecular reactions of the generated nitrene. researchgate.net
Table 1: Potential Intramolecular Reactions of this compound Derivatives
| Reaction Type | Description | Required Structural Feature | Potential Product |
|---|---|---|---|
| Intramolecular [3+2] Cycloaddition | The azide group acts as a 1,3-dipole and reacts with an internal π-system (alkene, alkyne). | An unsaturated bond on a substituent at C4 or C5 of the thiazole ring. | Fused triazole ring system. |
| Nitrene C-H Insertion | Decomposition of the azide to a nitrene, which then inserts into a C-H bond within the molecule. | Accessible C-H bonds on substituents. | Fused or spirocyclic nitrogen-containing heterocycles. |
Intermolecular and Intramolecular Reactivity Profiles
Influence of Substituents on Reaction Pathways and Selectivity
Substituents on the thiazole ring at the C4 and C5 positions can significantly modulate the reactivity of the 2-(azidomethyl) group through electronic and steric effects. These substituents can alter the electron density of the thiazole ring, which in turn influences the azidomethyl group via inductive and resonance effects.
Electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density of the thiazole ring. This can impact the 1,3-dipolar character of the azide, potentially affecting the rate and regioselectivity of its cycloaddition reactions. Conversely, electron-donating groups (EDGs), such as amino or methoxy (B1213986) groups, increase the ring's electron density. While the methylene spacer (-CH₂) dampens the effect compared to a directly conjugated system, electronic modulation is still a key factor in tuning reactivity.
For the related 2-azidothiazole (B1280892) system, a clear Hammett relationship was established, demonstrating that EWGs at the C4 or C5 position favor the azido isomer, whereas EDGs favor the cyclic tetrazole form. researchgate.net This quantitative relationship underscores the critical role substituents play in the chemical behavior of this class of compounds. A similar principle applies to this compound, where substituents would influence the kinetics of its characteristic azide reactions.
Table 2: Predicted Influence of Substituents on the Reactivity of the Azidomethyl Group
| Substituent Type (at C4/C5) | Electronic Effect on Thiazole Ring | Predicted Impact on Azidomethyl Reactivity |
|---|---|---|
| Electron-Withdrawing Group (EWG) | Decreases electron density. | May alter the dipole moment of the azide, potentially affecting rates of [3+2] cycloadditions. May stabilize the transition state for nitrene formation. |
| Electron-Donating Group (EDG) | Increases electron density. | May influence the nucleophilicity of the ring, but has a less direct effect on the azide's cycloaddition reactivity. |
Tautomeric Equilibria in 2-Azidothiazoles and their Impact on Reactivity
A crucial aspect of the chemistry of 2-azido-substituted azoles is the azido-tetrazole ring-chain tautomerism. researchgate.net It is essential to distinguish that this specific tautomerism occurs in 2-azidothiazole , where the azide is directly bonded to the C2 position of the ring. In This compound , the methylene spacer prevents this type of intramolecular cyclization involving the ring nitrogen. However, understanding this equilibrium in the parent compound provides critical context for the reactivity of the azole-azide family.
For 2-azidothiazole, a dynamic equilibrium exists between the open-chain azido form and the fused-ring thiazolo[3,2-d]tetrazole isomer. researchgate.netresearchgate.net Laboratory attempts to synthesize 2-azidothiazole often result in the isolation of the more stable fused tetrazole. researchgate.net
Several factors govern the position of this equilibrium:
Substituents : As previously mentioned, electron-withdrawing groups on the thiazole ring stabilize the azido form, while electron-donating groups favor the tetrazole isomer. researchgate.net
Solvent Polarity : The equilibrium is highly sensitive to the solvent. An increase in solvent polarity significantly favors the more polar tetrazole tautomer. researchgate.net
This tautomeric equilibrium has a profound impact on chemical reactivity. The two forms possess distinct reactive profiles. The azido tautomer can participate in typical azide reactions, such as 1,3-dipolar cycloadditions and Staudinger reactions. rsc.org The tetrazole tautomer is generally more stable and less prone to these reactions but can undergo its own characteristic transformations. Therefore, the dominant reaction pathway is dictated by the position of the equilibrium under a given set of conditions. While this compound does not exhibit this specific tautomerism, its reactivity remains that of a primary alkyl azide, influenced electronically by the neighboring thiazole heterocycle.
Table 3: Factors Influencing Azido-Tetrazole Equilibrium in 2-Azidothiazole
| Factor | Condition | Favored Tautomer | Reference |
|---|---|---|---|
| Substituent Effect | Electron-Withdrawing Group | Azido Form | researchgate.net |
| Electron-Donating Group | Tetrazole Form | researchgate.net | |
| Solvent Polarity | Low Polarity (e.g., Chloroform) | Azido Form | researchgate.net |
| High Polarity (e.g., DMSO) | Tetrazole Form | researchgate.netresearchgate.net |
Chemical Reactivity and Transformation Pathways
Azide (B81097) Reactivity and Cycloaddition Reactions
The azide functional group in 2-(azidomethyl)-1,3-thiazole serves as a versatile handle for various chemical transformations, most notably 1,3-dipolar cycloadditions. These reactions provide a powerful method for the synthesis of five-membered heterocycles. ijrpc.com
Uncatalyzed 1,3-Dipolar Cycloadditions (Huisgen Reaction)
The Huisgen 1,3-dipolar cycloaddition is a classic thermal reaction between a 1,3-dipole (in this case, the azide) and a dipolarophile (such as an alkyne or alkene) to form a five-membered ring. wikipedia.org This reaction is highly exothermic; however, it possesses a high activation barrier, leading to very slow reaction rates even at elevated temperatures. organic-chemistry.orgnih.gov
The thermal cycloaddition of azides with alkynes requires elevated temperatures and often results in long reaction times. wikipedia.orgorganic-chemistry.org For instance, a standard Huisgen cycloaddition can require heating at around 98°C for 18 hours. wikipedia.org The reaction's scope is broad, accommodating a variety of substituents on both the azide and the alkyne. organic-chemistry.org However, the harsh reaction conditions can be a significant limitation, especially when dealing with thermally sensitive substrates. organic-chemistry.orgnih.gov The reactivity is influenced by the electronic properties of the substituents on both the azide and the alkyne; electron-withdrawing groups on the alkyne generally accelerate the reaction. arkat-usa.org
A significant drawback of the uncatalyzed reaction is the formation of a mixture of regioisomers when using unsymmetrical alkynes. wikipedia.orgorganic-chemistry.org This lack of regioselectivity often necessitates tedious purification steps to separate the resulting 1,4- and 1,5-disubstituted triazoles. organic-chemistry.org
In the absence of a catalyst, the Huisgen cycloaddition of azides with unsymmetrical alkynes typically yields a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org This lack of regioselectivity arises from the similar energy levels of the two possible HOMO-LUMO interactions between the azide and the alkyne. organic-chemistry.org As a result, the reaction often produces an approximately 1:1 mixture of the two regioisomers. organic-chemistry.org Theoretical calculations have shown that the activation barriers for the formation of both the 1,4- and 1,5-regioisomers are very close, further explaining the observed lack of regioselectivity in the uncatalyzed thermal reaction. mdpi.comacs.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC - "Click Chemistry")
The discovery of copper(I) catalysis revolutionized the azide-alkyne cycloaddition, transforming it into a highly efficient and regioselective reaction, now famously known as "click chemistry". wikipedia.orgresearchgate.net This catalyzed version is not a true concerted cycloaddition but proceeds through a stepwise mechanism. wikipedia.org
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen cycloaddition. organic-chemistry.org This dramatic increase in reaction rate allows the CuAAC to proceed under mild conditions, often at room temperature and in aqueous solutions. wikipedia.orgorganic-chemistry.org The reaction is generally insensitive to pH in the range of 4 to 12 and tolerates a wide variety of functional groups. organic-chemistry.org
The mechanism of CuAAC involves the formation of a copper acetylide intermediate. nih.gov This is followed by the coordination of the azide and subsequent formation of a six-membered copper metallacycle. organic-chemistry.org Ring contraction to a triazolyl-copper derivative and subsequent protonolysis delivers the triazole product and regenerates the copper(I) catalyst. organic-chemistry.org The presence of ligands, such as tris(triazolyl)amine, can play a crucial role in stabilizing the Cu(I) oxidation state. ijrpc.comnih.gov The choice of solvent can also influence the reaction, with aqueous or mixed aqueous/organic systems often being effective. researchgate.netmdpi.com
A key advantage of the CuAAC reaction is its exceptional regioselectivity. Unlike the uncatalyzed thermal reaction that produces a mixture of isomers, the CuAAC exclusively yields 1,4-disubstituted 1,2,3-triazoles when terminal alkynes are used. wikipedia.orgnih.gov This high degree of regioselectivity is a direct consequence of the stepwise, copper-mediated mechanism. wikipedia.org The specific formation of the 1,4-isomer makes the CuAAC a highly predictable and reliable method for the synthesis of these triazole derivatives, which have found widespread applications in various fields, including medicinal chemistry and materials science. researchgate.netnih.govbeilstein-journals.org
Interactive Data Table: Comparison of Uncatalyzed and Cu(I)-Catalyzed Azide-Alkyne Cycloadditions
| Feature | Uncatalyzed Huisgen Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Catalyst | None | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) wikipedia.orgmdpi.com |
| Reaction Temperature | Elevated (e.g., ~98°C) wikipedia.org | Room temperature to moderate heating organic-chemistry.orgresearchgate.net |
| Reaction Time | Long (e.g., 18 hours) wikipedia.org | Short nih.gov |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers wikipedia.orgorganic-chemistry.org | Exclusively 1,4-isomer (with terminal alkynes) wikipedia.orgnih.gov |
| Rate Acceleration | - | 10⁷ to 10⁸ fold increase organic-chemistry.org |
| Mechanism | Concerted 1,3-dipolar cycloaddition wikipedia.org | Stepwise, involves copper acetylide intermediate nih.gov |
| Solvent | Various organic solvents arkat-usa.org | Aqueous systems, organic solvents organic-chemistry.orgresearchgate.net |
| Functional Group Tolerance | Moderate | High organic-chemistry.org |
Substrate Scope with Terminal and Internal Alkynes
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) involving this compound is noted for its wide substrate scope, particularly with terminal alkynes. organic-chemistry.orgdg.dk This transformation is a cornerstone of click chemistry, valued for its high efficiency, reliability, and compatibility with a vast array of functional groups. organic-chemistry.orgnih.gov Consequently, the reaction does not necessitate extensive use of protecting group strategies. nih.gov The alkyne partner can bear numerous substituents, including alkyl and aryl groups, as well as those containing esters, alcohols, and carboxylic acids, without impeding the reaction. The robust nature of the CuAAC allows it to proceed under various conditions, including a pH range of 4 to 12 and across a broad temperature spectrum. organic-chemistry.org
A significant distinction of the copper-catalyzed method is its general limitation to terminal alkynes. nih.govacs.org The reaction mechanism proceeds through the formation of a copper(I) acetylide intermediate, which requires a terminal C-H bond on the alkyne. nih.govorgsyn.org Internal alkynes are typically unreactive under standard CuAAC conditions. organic-chemistry.orgdg.dk This high chemoselectivity allows for reactions to be performed in the presence of internal alkyne functionalities without cross-reactivity. The reaction selectively joins the azide with a terminal alkyne, yielding the 1,4-disubstituted 1,2,3-triazole as the exclusive regioisomer. organic-chemistry.orgnih.gov
Table 1: Representative Substrate Scope for CuAAC Reactions This table illustrates the general substrate tolerance of the CuAAC reaction, applicable to the cycloaddition with this compound.
| Alkyne Type | Functional Group Tolerance | Typical Product |
| Terminal Alkynes | Wide scope, including alkyls, aryls, alcohols, ethers, esters, amides, and carboxylic acids. organic-chemistry.orgnih.govresearchgate.net | 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net |
| Internal Alkynes | Generally unreactive in CuAAC. dg.dknih.govacs.org | No reaction. |
| 1-Iodoalkynes | React efficiently to form 5-iodo-1,4-disubstituted-1,2,3-triazoles. nih.gov | 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov |
Catalyst Systems and Optimized Reaction Conditions (e.g., CuSO₄/sodium ascorbate (B8700270), CuI)
The success of the CuAAC reaction hinges on the generation of the catalytically active copper(I) species. Two primary systems are widely employed for the reaction of this compound with alkynes.
Advanced Synthetic Applications and Molecular Scaffold Construction
A Versatile Chemical Building Block
The inherent reactivity of the azido (B1232118) group and the stability of the thiazole (B1198619) core make 2-(azidomethyl)-1,3-thiazole a highly versatile precursor in the synthesis of a multitude of organic compounds.
Crafting Diverse Functionalized Organic Molecules
The azide (B81097) moiety in this compound serves as a reactive handle for the introduction of various functional groups. Through well-established chemical transformations, this compound can be readily converted into a wide range of derivatives, including amines, amides, and N-heterocycles. This versatility allows for the systematic modification of the thiazole scaffold, enabling the exploration of structure-activity relationships in drug discovery and the fine-tuning of material properties. The thiazole ring itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. mdpi.comnih.govnih.govglobalresearchonline.net The ability to readily functionalize this core through the azidomethyl group significantly expands the accessible chemical space for the development of new therapeutic agents. nih.govmdpi.com
Integrating into Thiazole-Containing Polymeric Structures
The azide group of this compound is a key functional group for polymerization reactions, particularly through "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the incorporation of the thiazole unit into the backbone or as a pendant group in various polymeric architectures. The resulting thiazole-containing polymers can exhibit unique properties, such as enhanced thermal stability, specific recognition capabilities, or biological activity. For instance, quaternized thiazole groups have been incorporated into poly(itaconic acid) to create antimicrobial films for active food packaging. mdpi.com While direct polymerization of this compound is not extensively documented, its potential as a monomer in the synthesis of functional polymers is an active area of research.
Generating Chemical Libraries for Expanded Chemical Space Exploration
The principles of combinatorial chemistry rely on the use of versatile building blocks to rapidly generate large libraries of compounds for high-throughput screening. scilit.com this compound is an ideal candidate for such applications. Its ability to participate in reliable and high-yielding reactions, such as the CuAAC click reaction, allows for its systematic combination with a diverse set of alkynes to produce a vast array of thiazole-triazole hybrids. nih.gov This approach enables the efficient exploration of a broad chemical space, increasing the probability of discovering novel compounds with desired biological activities or material properties.
Designing and Synthesizing Hybrid Heterocyclic Systems
The fusion of different heterocyclic rings into a single molecule, known as molecular hybridization, is a powerful strategy in drug design to create compounds with enhanced or novel pharmacological profiles. This compound serves as an excellent platform for the synthesis of such hybrid systems.
Forging Thiazole-1,2,3-Triazole Conjugates through Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The azide functionality of this compound readily undergoes this reaction with a wide variety of terminal alkynes, yielding a diverse library of thiazole-1,2,3-triazole conjugates. nih.gov This powerful synthetic tool allows for the facile connection of the thiazole scaffold to other pharmacophores or functional moieties. nih.gov The resulting hybrid molecules often exhibit synergistic or novel biological activities, making this a popular strategy in medicinal chemistry. researchgate.net The 1,3-dipolar cycloaddition reaction is a key step in forming the stable five-membered triazole ring. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |
| This compound | Terminal Alkyne | Copper(I) | Thiazole-1,2,3-triazole conjugate | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
Synthesizing Thiazole-Isoxazole Hybrids
The synthesis of hybrid molecules containing both thiazole and isoxazole rings is another area of active investigation. ijariit.commdpi.combohrium.com While direct synthesis from this compound is not the most common route, the versatility of this building block allows for its conversion into intermediates that can then be used to construct the isoxazole ring. For example, the azide can be reduced to an amine, which can then participate in condensation reactions to form the isoxazole heterocycle. The development of novel synthetic methodologies to directly link these two important pharmacophores continues to be an area of interest for medicinal chemists. mdpi.comnih.gov
Strategic Derivatization for Enhanced Synthetic Utility
The strategic introduction of reactive functional groups onto a core scaffold is a fundamental tactic for expanding its synthetic utility. The sulfonylated 2H-thiazolo[4,5-d] nih.govresearchgate.nettriazole system is a prime example of this approach, where the sulfone moiety serves as a highly versatile reactive handle. nih.govresearchgate.net This "reactive tag" facilitates a wide array of subsequent transformations, allowing for the diversification of the core structure.
The reactivity of the sulfone group enables several key types of reactions:
SNAr Reactions: The sulfone is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles.
Metal-Catalyzed Couplings: The sulfone can participate in various metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Radical-Based Alkylations: The sulfonylated thiazole ring can undergo radical-based alkylation reactions, providing a means to introduce alkyl fragments. nih.govresearchgate.net
The functionalization is not limited to the thiazole portion of the fused ring. The triazole ring can also be functionalized, further expanding the potential for creating a library of diverse compounds from a single core scaffold. nih.gov This dual-handle approach significantly enhances the value of the thiazolo[4,5-d] nih.govresearchgate.nettriazole system as a versatile building block in synthetic chemistry. nih.gov
| Transformation Type | Reagents/Conditions | Outcome |
| SNAr Reaction | Various amines, THF, 60 °C | Substitution of the sulfone group with amino functionalities |
| SNAr Reaction | Alcohols or thiols, NaH, THF, 0 °C | Introduction of alkoxy or thioether groups |
| Metal-Catalyzed Coupling | Not specified in detail | Arylation and alkylation of the thiazole ring |
| Radical-Based Alkylation | Not specified in detail | Introduction of alkyl groups |
Scaffold hopping is a powerful strategy in medicinal chemistry that involves modifying the core structure of a molecule while retaining its key biological activity. This approach is instrumental in developing new intellectual property, improving pharmacokinetic properties, and circumventing undesirable off-target effects. The novel 2H-thiazolo[4,5-d] nih.govresearchgate.nettriazole (ThTz) system is well-positioned to be a valuable tool in such strategies. nih.gov
Computational Chemistry and Theoretical Investigations
Molecular Structure and Conformational Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. For 2-(azidomethyl)-1,3-thiazole, these calculations typically begin with an initial guess of the molecular structure, which is then optimized to find the lowest energy conformation.
Calculations reveal that the thiazole (B1198619) ring itself is planar, a characteristic feature of aromatic heterocyclic systems. The geometry of the azidomethyl substituent (-CH₂N₃) attached at the C2 position is of particular interest. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined through these calculations. For instance, the bond lengths within the thiazole ring and the azidomethyl group are calculated to be consistent with the hybridization of the constituent atoms.
Table 1: Calculated Ground State Geometric Parameters for this compound (Representative Data) This table presents typical data obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory). Actual values may vary based on the specific computational method and basis set used.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths | ||
| S1-C2 | 1.76 Å | |
| C2-N3 | 1.32 Å | |
| N3-C4 | 1.39 Å | |
| C4-C5 | 1.37 Å | |
| C5-S1 | 1.72 Å | |
| C2-C6 (exocyclic) | 1.51 Å | |
| C6-N7 (azide) | 1.48 Å | |
| N7-N8 (azide) | 1.25 Å | |
| N8-N9 (azide) | 1.14 Å | |
| Bond Angles | ||
| C5-S1-C2 | 91.5° | |
| S1-C2-N3 | 115.0° | |
| C2-N3-C4 | 110.5° | |
| N3-C4-C5 | 114.0° | |
| C4-C5-S1 | 109.0° | |
| S1-C2-C6 | 121.0° |
Energetics calculations provide the molecule's total electronic energy, heat of formation, and vibrational frequencies. The vibrational analysis is crucial as it confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and allows for the prediction of its infrared spectrum.
The flexibility of the this compound molecule arises from the rotation around the single bonds connecting the azidomethyl group to the thiazole ring, specifically the C2-C6 and C6-N7 bonds. The analysis of the conformational landscape involves mapping the potential energy surface as a function of the dihedral angles associated with these rotations.
Computational scans of these dihedral angles reveal the existence of various conformers (rotational isomers) and the energy barriers that separate them. Typically, for the azidomethyl group, different spatial orientations relative to the thiazole ring will have slightly different energies due to steric and electronic interactions. The most stable conformer will be the one that minimizes these unfavorable interactions. For example, the orientation of the linear azide (B81097) group can be syn-periplanar or anti-periplanar with respect to the bonds in the thiazole ring, leading to distinct, low-energy conformations. Understanding this landscape is vital as the reactivity and biological activity of a molecule can be dependent on its preferred conformation.
Electronic Structure and Reactivity Modeling
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals in this compound provide profound insights into its chemical behavior.
The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. For this compound, the HOMO is typically localized on the thiazole ring, particularly involving the sulfur atom and the π-system, which is characteristic of electron-rich aromatic heterocycles. The LUMO, conversely, is often distributed over the azidomethyl group as well as the C=N bond of the thiazole ring, indicating that these are potential sites for nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. FMO analysis is particularly useful for predicting the outcomes of pericyclic reactions, such as 1,3-dipolar cycloadditions where the azide group can act as a 1,3-dipole. The orbital shapes and energies determine the feasibility and regioselectivity of such reactions.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Representative Data) Data obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.85 | Primarily π-orbital character on the thiazole ring, significant contribution from sulfur p-orbitals. |
| LUMO | -0.95 | Primarily π*-orbital character distributed across the N₃ group and the C2-N3 bond of the ring. |
The distribution of electron density within this compound governs its electrostatic potential and dictates how it interacts with other molecules. Thiazoles are aromatic compounds, characterized by a cyclic, planar structure with delocalized π-electrons. This aromaticity confers significant stability.
Calculations of atomic charges and molecular electrostatic potential (MEP) maps illustrate the electron distribution. In the thiazole ring, the nitrogen atom is a region of high electron density (negative potential) due to its electronegativity, making it a potential site for protonation. The sulfur atom, with its available d-orbitals, participates in the π-system and influences the ring's aromaticity and reactivity. The hydrogen atom at the C5 position is often the most acidic proton on the thiazole ring, and calculated pi-electron density often marks C5 as the primary site for electrophilic substitution.
The azidomethyl group at the C2 position acts as an electron-withdrawing group, which modifies the electron density of the thiazole ring. This substituent effect deactivates the ring towards electrophilic attack compared to unsubstituted thiazole but can activate it towards certain types of nucleophilic attack, particularly at the C2 position.
To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry provides methods to locate these elusive structures and calculate their energies, thereby determining the activation energy barrier for a reaction.
For this compound, several reactions can be simulated. A common reaction for azides is the thermal or photochemical extrusion of N₂, leading to the formation of a highly reactive nitrene intermediate. Transition state calculations for this decomposition pathway can reveal the energy required for this process to occur. Another important reaction is the [3+2] cycloaddition (Huisgen cycloaddition) with alkynes or alkenes. Simulating this reaction involves locating the transition state for the concerted bond-forming process between the azide and the dipolarophile.
These calculations not only provide the activation energy but also the geometry of the transition state, offering a snapshot of the bond-breaking and bond-forming processes. By mapping the entire reaction pathway from reactants to products via the transition state (a process known as an Intrinsic Reaction Coordinate, or IRC, calculation), a detailed mechanistic picture emerges, providing a theoretical foundation for understanding and predicting the compound's reactivity.
Spectroscopic Feature Predictions
Computational spectroscopy is a vital tool for the structural characterization of novel compounds. By simulating spectra (NMR, IR, UV-Vis) and comparing them with experimental data, the proposed structure of a molecule can be confirmed.
NMR Spectroscopy: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of thiazole derivatives mdpi.comresearchgate.net. The predicted chemical shifts for the protons and carbons of the thiazole ring and the azidomethyl group in this compound would be compared with experimental spectra to confirm its structure. For the thiazole ring, protons typically resonate between 7.27 and 8.77 ppm, indicative of its aromatic character wikipedia.org.
IR Spectroscopy: The vibrational frequencies in an IR spectrum can be computed using DFT. These calculations can help in assigning the characteristic absorption bands. For this compound, key predicted vibrations would include the asymmetric and symmetric stretches of the azide group (typically around 2100 cm⁻¹), C-H stretching of the thiazole ring, and C=N and C=C stretching vibrations of the heterocyclic core nih.govscielo.org.za.
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly used to predict the electronic absorption spectra of organic molecules mdpi.commdpi.com. The calculations provide information on the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). For thiazole derivatives, these absorptions are typically in the UV region nih.govscielo.org.za. The presence of the azido (B1232118) group may influence the position and intensity of these absorption bands.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (ppm) | Thiazole H-4: ~7.5-7.8, Thiazole H-5: ~7.2-7.5, CH₂: ~4.5-5.0 |
| ¹³C NMR (ppm) | Thiazole C2: ~160-165, Thiazole C4: ~140-145, Thiazole C5: ~115-120, CH₂: ~50-55 |
| IR (cm⁻¹) | N₃ stretch (asymmetric): ~2100, N₃ stretch (symmetric): ~1250, C=N stretch: ~1580, C-S stretch: ~850 |
| UV-Vis (nm) | λmax: ~240-260 (π→π* transition) |
Note: The values in this table are hypothetical predictions based on computational studies of similar thiazole and azido-containing compounds.
Theoretical Structure-Reactivity and Structure-Property Relationship Studies
Computational chemistry allows for the calculation of various molecular descriptors that can be correlated with the chemical behavior and properties of a molecule.
Molecular descriptors derived from computational calculations, such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and various quantum chemical parameters, provide insights into the reactivity of a molecule.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity mdpi.commdpi.com. For this compound, the electron-withdrawing nature of the azido group is expected to influence the energies of the frontier orbitals and thus its reactivity. The distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively ijper.org.
Molecular electrostatic potential (MEP) maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the thiazole ring and the terminal nitrogens of the azide group, indicating these as potential sites for electrophilic attack or coordination.
Table 3: Computed Molecular Descriptors for this compound and their Correlation with Chemical Behavior
| Molecular Descriptor | Predicted Value | Implication for Chemical Behavior |
| HOMO Energy | -6.5 to -7.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.0 to -2.0 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 4.5 to 6.5 eV | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 to 3.5 Debye | Influences solubility and intermolecular interactions. |
| Electron Affinity | 1.0 to 2.0 eV | Measure of the ability to accept an electron. |
| Ionization Potential | 8.0 to 9.0 eV | Energy required to remove an electron. |
Note: The values in this table are hypothetical and are estimated based on computational studies of analogous thiazole derivatives.
Emerging Trends and Future Research Directions
Development of Novel Catalytic and Green Synthetic Methodologies
Identification of New Catalysts for Enhanced Selectivity and Efficiency in Azide (B81097) and Thiazole (B1198619) Chemistry
The selective and efficient synthesis of the thiazole ring and the introduction of the azido (B1232118) functionality are critical aspects in the production of 2-(azidomethyl)-1,3-thiazole. Modern catalytic systems are being developed to address these challenges, moving beyond traditional methods that often require harsh conditions and stoichiometric reagents.
Recent advancements have highlighted the utility of transition metal catalysts in thiazole synthesis. For instance, palladium(II) acetate (B1210297) has been successfully employed to catalyze the selective formation of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate (B1210189). imist.maresearchgate.netdntb.gov.ua In a complementary fashion, iron(III) bromide can promote the formation of 4-substituted 5-thiocyano-2-aminothiazoles from the same starting materials, showcasing how catalyst choice can exquisitely control product outcome. imist.maresearchgate.netnih.gov While not directly producing this compound, these methods provide a foundation for developing catalytic routes to diverse thiazole precursors.
The development of metal-free catalytic systems is another significant area of research. Brønsted acids, for example, have been shown to promote the synthesis of bis-substituted thiazoles from benzylamines, acetophenones, and elemental sulfur, offering a more sustainable alternative to metal-catalyzed reactions. ijaresm.com Furthermore, organocatalysis, using small organic molecules to accelerate reactions, is emerging as a powerful tool in heterocyclic synthesis, including the formation of 1,3-thiazole derivatives. researchgate.net
For the azide component, research continues into milder and more selective azidation methods. While traditional methods often rely on sodium azide, newer approaches are being explored to enhance safety and functional group tolerance. The development of novel catalysts for azide-alkyne cycloaddition (click chemistry) is also highly relevant for the subsequent functionalization of the azidomethyl group.
Exploration of Sustainable and Environmentally Benign Chemical Transformations
In line with the principles of green chemistry, significant efforts are being directed towards the development of sustainable synthetic routes to thiazole derivatives. researchgate.net These approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.netresearchgate.netnih.gov This technology has been successfully applied to the synthesis of various thiazole derivatives, including imidazo[2,1-b]thiazoles, offering a more energy-efficient and rapid method for constructing the thiazole core. nih.govnih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional methods. Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures. ekb.egjapsonline.commdpi.comresearchgate.nettandfonline.com This technique has been effectively used in the synthesis of thiazole derivatives, often under milder conditions and with improved efficiency. ekb.egjapsonline.commdpi.comresearchgate.net For example, the use of a recyclable cross-linked chitosan (B1678972) hydrogel biocatalyst under ultrasonic irradiation has been reported for the eco-friendly synthesis of novel thiazole derivatives. japsonline.com
Green Solvents and Catalyst-Free Conditions: The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), is a cornerstone of green chemistry. benthamdirect.com Several catalyst-free methods for the synthesis of 2-aminothiazoles and other thiazole derivatives have been developed in such green solvents, minimizing the environmental impact of the synthetic process. benthamdirect.com Metal-free synthesis strategies, in general, are gaining traction as they avoid the use of potentially toxic and expensive heavy metals. ijaresm.comdntb.gov.ua
| Green Chemistry Approach | Key Advantages | Representative Examples |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. | Synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives. nih.govnih.gov |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, improved yields. | Synthesis of thiazoles using a chitosan hydrogel biocatalyst. japsonline.commdpi.com |
| Green Solvents | Reduced environmental impact, improved safety. | Catalyst-free synthesis of 2-aminothiazoles in PEG-400. benthamdirect.com |
| Metal-Free Catalysis | Avoidance of toxic heavy metals, lower cost. | Brønsted acid-promoted synthesis of bis-substituted thiazoles. ijaresm.com |
Advanced Functionalization and Diversification Strategies
Beyond the initial synthesis of the this compound core, the ability to selectively functionalize the thiazole ring and utilize the azido group in modular synthetic approaches is crucial for creating diverse molecular architectures.
Site-Selective Functionalization of Complex Thiazole Scaffolds
The thiazole ring possesses multiple positions (C2, C4, and C5) that can be functionalized. Achieving site-selectivity in these functionalization reactions is a key challenge, particularly in complex molecules. Modern synthetic methods, such as C-H activation, are providing powerful tools to address this challenge.
Palladium-catalyzed C-H activation has been demonstrated as a versatile strategy for the regioselective functionalization of thiazole derivatives. ekb.egbenthamdirect.com This approach allows for the direct introduction of various substituents at specific positions on the thiazole ring, enabling the creation of multifunctionalized derivatives with orthogonal substitution patterns. ekb.egbenthamdirect.com For instance, sequential Pd-catalyzed regioselective C-H alkenylation has been used to build diversified thiazole structures. ekb.egbenthamdirect.com Late-stage functionalization of complex molecules containing a thiazole core is another area of active research, allowing for the rapid generation of analogs from a common intermediate. researchgate.net
Integration with Orthogonal Click Chemistries and Other Modular Synthetic Approaches
The azidomethyl group at the 2-position of the thiazole ring is a versatile chemical handle that can participate in a variety of chemical transformations, most notably the azide-alkyne Huisgen cycloaddition, a cornerstone of "click chemistry." nih.govnih.govresearchgate.netdntb.gov.uarsc.org This reaction is highly efficient, selective, and biocompatible, making it an ideal tool for modular synthesis.
The integration of the azide-alkyne cycloaddition with the synthesis of the thiazole core allows for the rapid and efficient construction of complex molecules. researchgate.netdntb.gov.ua This modular approach enables the facile introduction of a wide range of functional groups and molecular scaffolds by simply varying the alkyne reaction partner. This strategy is particularly valuable in drug discovery and materials science, where the ability to generate large libraries of diverse compounds is essential.
Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, heavily relies on reactions like the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netresearchgate.netmdpi.comnih.govnih.govresearchgate.netresearchgate.netwikipedia.orgnih.gov The this compound moiety, with its bioorthogonal azide handle, is therefore a valuable building block for the development of chemical probes and bioconjugates for studying biological systems.
The concept of modular synthesis extends beyond click chemistry. Cascade protocols that combine multiple reaction steps in a single operation are being developed for the efficient synthesis of thiazoline (B8809763) and thiazole derivatives from simple and readily available starting materials. nih.govjapsonline.commdpi.comresearchgate.net These modular approaches streamline the synthetic process and reduce the need for purification of intermediates.
Computational Design and Discovery in Thiazole Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For thiazole chemistry, computational methods are being used to design novel derivatives, predict their properties, and understand their interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of thiazole derivatives with their biological activity. imist.maresearchgate.netjapsonline.comresearchgate.netbenthamdirect.com By identifying key structural features that contribute to activity, QSAR models can guide the design of new compounds with improved potency and selectivity. imist.majapsonline.combenthamdirect.com
Molecular docking is a computational technique used to predict the binding mode and affinity of a molecule to a biological target, such as an enzyme or receptor. nih.govijaresm.comnih.govnih.govekb.egmdpi.comdntb.gov.uanih.govwjarr.comjddtonline.info This information is invaluable for understanding the mechanism of action of thiazole-based drugs and for designing new inhibitors with enhanced binding characteristics. nih.govnih.govekb.egnih.govwjarr.com For example, molecular docking studies have been used to investigate the binding of thiazole derivatives to enzymes like DNA gyrase and topoisomerase IV. ekb.eg
Density Functional Theory (DFT) calculations are used to study the electronic structure, reactivity, and spectroscopic properties of thiazole derivatives. dntb.gov.uaresearchgate.netresearchgate.nettandfonline.comresearchgate.netnih.govresearchgate.netmdpi.commdpi.com These quantum chemical calculations can provide insights into reaction mechanisms, predict the regioselectivity of functionalization reactions, and help in the interpretation of experimental data. researchgate.nettandfonline.comresearchgate.netnih.govmdpi.commdpi.com
Virtual screening of large compound libraries is a powerful approach for identifying novel hit compounds with desired biological activities. nih.govresearchgate.netjddtonline.info In silico screening methods, often based on molecular docking or pharmacophore modeling, can rapidly evaluate thousands or even millions of virtual compounds, prioritizing a smaller subset for experimental testing. ijaresm.comnih.govresearchgate.netresearchgate.netjddtonline.info This approach significantly accelerates the early stages of drug discovery.
| Computational Method | Application in Thiazole Chemistry |
| QSAR | Predicting biological activity and guiding the design of new derivatives. imist.majapsonline.combenthamdirect.com |
| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.govekb.egmdpi.comwjarr.com |
| DFT Calculations | Studying electronic structure, reactivity, and reaction mechanisms. dntb.gov.uaresearchgate.nettandfonline.comresearchgate.netmdpi.com |
| Virtual Screening | Identifying novel hit compounds from large virtual libraries. nih.govresearchgate.netresearchgate.netjddtonline.info |
Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is becoming an indispensable tool in chemical research, offering the potential to accelerate the discovery and optimization of synthetic routes. researchgate.netresearchgate.netmdpi.comnih.gov In the context of thiazole derivatives, ML algorithms are being employed to build Quantitative Structure-Activity Relationship (QSAR) models that can predict the biological activity of new chemical entities based on their structural features. researchgate.netnih.gov This approach allows for the in-silico screening of vast virtual libraries of compounds, prioritizing the synthesis of molecules with the highest probability of desired activity.
For this compound, these computational strategies could be applied in several ways:
Reaction Prediction: AI models can be trained on large datasets of known chemical reactions to predict the most likely outcomes of reacting this compound with various reagents, identifying potential side products and optimizing reaction conditions for higher yields.
Synthesis Route Optimization: Machine learning can analyze multiple potential synthetic pathways to produce this compound or its derivatives, suggesting the most efficient routes based on factors like cost, time, and sustainability. mdpi.com
Predictive Activity Modeling: By developing QSAR models for thiazole-containing compounds, researchers can predict the potential biological activities of novel derivatives synthesized from this compound, guiding research toward specific therapeutic areas like anticancer or antimicrobial agents. researchgate.netresearchgate.netmdpi.com
The table below illustrates potential applications of AI and Machine Learning in the study of this compound.
| AI/ML Application Area | Specific Task for this compound | Potential Impact |
| Reaction Prediction | Predict the products and yields for the cycloaddition reactions of the azide group under various catalytic conditions. | Accelerates the discovery of new derivatives and functionalization strategies. |
| Process Optimization | Optimize temperature, pressure, and catalyst loading for the synthesis of this compound to maximize yield and minimize impurities. | Reduces development time and cost; improves the sustainability of the chemical process. mdpi.com |
| QSAR Modeling | Predict the antimicrobial or anticancer activity of novel triazole-thiazole hybrids derived from click chemistry. mdpi.com | Focuses synthetic efforts on compounds with a higher likelihood of being biologically active. researchgate.net |
| De Novo Drug Design | Generate novel molecular structures based on the this compound scaffold with predicted high affinity for a specific biological target. | Expands the chemical space for drug discovery, potentially leading to novel therapeutic agents. nih.govnih.gov |
Rational Design of Novel Thiazole-Based Architectures with Specific Chemical Properties
Rational design, often aided by computational modeling, involves the deliberate construction of molecules with predefined properties. nih.govnih.gov This approach moves beyond traditional trial-and-error synthesis, allowing for the creation of highly specialized compounds. The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. lifechemicals.comnih.gov
The concept of molecular hybridization is a key strategy in rational design, where two or more pharmacophores (structural units responsible for biological activity) are combined into a single molecule to achieve synergistic or enhanced effects. nih.gov For this compound, the thiazole core and the reactive azidomethyl group provide a versatile platform for such design.
Future research directions include:
Click Chemistry Modifications: The azide group is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction. This allows for the straightforward linking of the this compound scaffold to a wide array of alkyne-containing molecules, including other bioactive pharmacophores, peptides, or polymers.
Structure-Based Design: Using molecular docking simulations, novel derivatives of this compound can be designed to fit precisely into the active site of a target enzyme or receptor. rsc.org This is a powerful technique for developing potent and selective inhibitors for therapeutic intervention.
Bioisosteric Replacement: The thiazole ring can be used as a bioisostere for other aromatic systems in known drugs to improve pharmacokinetic properties or reduce side effects. The additional functionality of the azidomethyl group provides a handle for further chemical modification.
Interdisciplinary Applications in Synthetic Organic Chemistry
The utility of a chemical compound is often measured by its versatility as a building block in creating more complex and functional molecules. This compound, with its combination of a stable aromatic heterocycle and a highly reactive functional group, is well-positioned for broad applications across various chemical disciplines.
Further Exploration of the Compound's Utility as a Synthetic Precursor in Diverse Chemical Fields, including areas such as polymer engineering as building blocks
The thiazole moiety is not only important in medicinal chemistry but also serves as a valuable building block in materials science. nih.gov Thiazole-containing polymers have been investigated for their electronic and photophysical properties, finding use in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.net
The presence of the azidomethyl group on the thiazole ring makes this compound a particularly interesting monomer for polymer engineering. The azide group can be utilized in several polymerization strategies:
Polymer Functionalization: The compound can be grafted onto existing polymer backbones via click chemistry to introduce the thiazole functionality, potentially altering the polymer's thermal, optical, or chemical properties.
Step-Growth Polymerization: By reacting with di-alkyne or other multifunctional monomers, this compound can be incorporated into the main chain of novel polymers, such as poly-triazoles. This would create materials with a high density of heterocyclic rings, which could lead to unique material properties.
Surface Modification: The compound can be used to modify surfaces by covalently attaching it through the azide group, which could be used to alter surface energy, biocompatibility, or to immobilize catalysts.
The table below outlines potential polymer architectures that could be synthesized using this compound as a key building block.
| Polymer Type | Synthetic Strategy | Potential Properties and Applications |
| Thiazole-Functionalized Polystyrene | Grafting via CuAAC reaction between azidomethylthiazole and ethynylstyrene copolymer. | Modified thermal stability, altered refractive index, potential for metal coordination. |
| Linear Poly(triazole-thiazole) | Step-growth polymerization with a di-alkyne monomer. | High thermal stability, potential for semiconducting or emissive properties for use in optoelectronics. |
| Cross-linked Porous Organic Polymers (POPs) | Co-polymerization with multifunctional alkyne linkers. | High surface area materials for gas storage, catalysis, or as sensory materials. |
| Bioconjugates | Click reaction with alkyne-modified biomolecules (e.g., proteins, DNA). | Creation of functional biomaterials, probes for bio-imaging, or targeted drug delivery systems. |
This interdisciplinary potential highlights this compound as a valuable precursor for creating a new generation of functional materials and complex organic molecules.
Q & A
Q. Basic
- IR Spectroscopy : The azide group exhibits a strong absorption band near 2100 cm⁻¹ (N₃ stretch).
- NMR : ¹H NMR identifies protons adjacent to the azidomethyl group (e.g., thiazole ring protons at δ 7.0–8.0 ppm and CH₂N₃ protons at δ 4.5–5.0 ppm). ¹³C NMR confirms the thiazole backbone (C2 at ~160 ppm) and CH₂N₃ (~40 ppm).
- Elemental Analysis : Validates stoichiometric composition (C₄H₅N₄S) and purity .
How can researchers address the challenges associated with tautomeric equilibrium in 2-azidothiazole derivatives during synthesis?
Advanced
2-Azidothiazoles may exist in equilibrium with tetrazole tautomers (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole), influenced by solvent polarity and substituents. To stabilize the azide form:
- Use non-polar solvents (e.g., CDCl₃) to reduce tautomerization.
- Introduce electron-withdrawing groups on the thiazole ring to disfavor tetrazole formation.
- Monitor tautomer ratios via ¹H NMR (e.g., 1a:2a = 1.8:1 in CDCl₃) and confirm structures via X-ray crystallography .
How does the presence of the azidomethyl group influence the reactivity of 1,3-thiazole in click chemistry applications?
Advanced
The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole conjugates for drug discovery or bioconjugation. For example, CuSO₄/ascorbate in tert-butanol/water facilitates reactions with terminal alkynes, yielding 1,4-disubstituted triazoles. This method is highly regioselective and compatible with thiazole ring stability .
What strategies are employed to optimize the yield of this compound when dealing with competing side reactions?
Q. Advanced
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance NaN₃ solubility and reaction rates.
- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve NaN₃ accessibility in biphasic systems.
- Temperature Control : Maintaining 60–70°C minimizes decomposition of the azide group.
- Excess NaN₃ : A 1.5–2.0 molar ratio drives substitution to completion .
In the context of biological activity studies, what are key considerations when designing derivatives of this compound for neuroprotective or antimicrobial applications?
Q. Advanced
- Bioisosteric Replacement : Substitute the azidomethyl group with bioisosteres (e.g., amines, amides) to enhance metabolic stability.
- Lipophilicity Modulation : Introduce aryl or alkyl groups on the thiazole ring to improve membrane permeability.
- Click Chemistry Functionalization : Attach pharmacophores via CuAAC to target enzymes (e.g., acetylcholinesterase for neuroprotection) .
How can computational chemistry methods aid in predicting the binding interactions of this compound derivatives with biological targets?
Advanced
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) models ligand-receptor interactions by simulating binding poses. For example:
- Neuroprotection : Docking studies with NMDA receptors identify hydrogen bonds between the azide group and Arg523.
- Antimicrobial Activity : MD simulations predict interactions with bacterial efflux pump proteins (e.g., AcrB).
Validation via in vitro assays (e.g., MIC determination) confirms computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
